molecular formula C6H10BrNO B2784303 4-(Bromomethyl)-4-methylpyrrolidin-2-one CAS No. 2044773-40-0

4-(Bromomethyl)-4-methylpyrrolidin-2-one

Cat. No. B2784303
CAS RN: 2044773-40-0
M. Wt: 192.056
InChI Key: PXKGKCCCSNKGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-4-methylpyrrolidin-2-one, also known as BMMP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. BMMP is a derivative of pyrrolidinone and is commonly used as a starting material in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-methylpyrrolidin-2-one is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. This compound has also been shown to increase the release of norepinephrine, which can lead to increased arousal and attention.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Bromomethyl)-4-methylpyrrolidin-2-one in lab experiments is its ease of synthesis. This compound can be synthesized in good yield and purity, making it a readily available starting material for the synthesis of other compounds. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with this compound.

Future Directions

There are many potential future directions for 4-(Bromomethyl)-4-methylpyrrolidin-2-one research. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound as a tool for studying the central nervous system. This compound could be used to study the effects of acetylcholine on various brain functions, such as learning and memory. Additionally, this compound could be used to study the effects of dopamine and norepinephrine on various behaviors and physiological processes. Overall, this compound has the potential to be a valuable tool in scientific research and could lead to new discoveries in the field of neuroscience.

Synthesis Methods

4-(Bromomethyl)-4-methylpyrrolidin-2-one can be synthesized by reacting 4-methylpyrrolidin-2-one with bromomethane in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(Bromomethyl)-4-methylpyrrolidin-2-one has been used in various scientific research studies due to its unique properties. It has been used as a starting material in the synthesis of other compounds such as pyrrolidine derivatives, which have shown potential as antitumor agents. This compound has also been used in the synthesis of chiral ligands, which have shown potential as catalysts in asymmetric synthesis.

Safety and Hazards

Bromomethyl compounds are generally considered hazardous. They may cause skin burns and eye damage, and may cause respiratory irritation. They are harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-(bromomethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-6(3-7)2-5(9)8-4-6/h2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKGKCCCSNKGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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